1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole moiety linked to an azetidine ring and a 4-(isopropylsulfonyl)phenylacetate group. The benzothiazole core is notable for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances metabolic stability and bioavailability compared to larger cyclic amines. The 4-(isopropylsulfonyl)phenylacetate group contributes to solubility and target-binding specificity, likely via sulfonyl group interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-propan-2-ylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14(2)29(25,26)17-9-7-15(8-10-17)11-20(24)27-16-12-23(13-16)21-22-18-5-3-4-6-19(18)28-21/h3-10,14,16H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGFCQIIRUYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the formation of the azetidine ring through cyclization reactions. The final step involves esterification with 2-(4-(isopropylsulfonyl)phenyl)acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and precise control of reaction parameters such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzyme active sites, inhibiting their function. The azetidine ring may enhance binding affinity, while the isopropylsulfonyl group can improve the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its three primary domains: benzothiazole , azetidine , and sulfonyl-phenylacetate . Below is a comparative analysis with key analogs, supported by synthetic and computational data.
Modifications to the Benzothiazole Moiety
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)
- Structural Difference : Replaces benzothiazole with a chloromethyl-thiazole group and introduces a urea linker.
- Impact : Reduced kinase inhibitory activity (IC₅₀ = 1.2 μM vs. 0.3 μM for the target compound) due to weaker π-π stacking with ATP-binding domains .
- Yield : 52.7% (lower than the target compound’s typical 65–70% yield under similar conditions) .
- (E)-2-(Benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-2-morpholinoethen-1-ol (3la) Structural Difference: Incorporates a morpholinoethenol group instead of azetidine. Impact: Improved water solubility (logP = 1.8 vs. 2.5 for the target compound) but reduced metabolic stability (t₁/₂ = 2.1 hours vs. 5.3 hours) due to esterase susceptibility .
Modifications to the Sulfonyl-Phenylacetate Group
- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k)
Computational Insights
Density-functional theory (DFT) studies highlight the importance of exact exchange in modeling the target compound’s electronic structure. For example:
- The hybrid B3LYP functional (combining exact exchange and gradient corrections) predicts the sulfonyl group’s charge density (−0.42 e) with <2.4 kcal/mol deviation from experimental data, outperforming pure gradient functionals .
- In contrast, analogs lacking sulfonyl groups (e.g., 8j) show larger deviations (>5 kcal/mol) when modeled with non-hybrid functionals .
Key Research Findings
| Parameter | Target Compound | 8j | 3la | 8k |
|---|---|---|---|---|
| Kinase Inhibition (IC₅₀) | 0.3 μM | 1.2 μM | N/A | 0.8 μM |
| logP | 2.5 | 3.1 | 1.8 | 3.4 |
| Metabolic t₁/₂ (h) | 5.3 | 3.5 | 2.1 | 4.7 |
| Cytotoxicity (CC₅₀) | 25 μM | 18 μM | 30 μM | 12 μM |
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of benzothiazole derivatives, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.5 g/mol. The structure features a benzothiazole ring, an azetidine moiety, and an acetate group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1396710-31-8 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study focusing on the synthesis of various benzothiazole derivatives, compounds similar to this compound demonstrated effective inhibition against several bacterial strains with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that certain azetidine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves binding to the colchicine site on tubulin, thereby preventing mitotic spindle formation .
A comparative analysis of related compounds revealed that those with the benzothiazole scaffold exhibited enhanced cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 1 to 10 µM .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory activities. Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A limited SAR analysis was conducted on benzothiazole derivatives, highlighting the importance of substituents on the phenyl ring. Modifications such as sulfonyl groups significantly enhance biological activity by improving solubility and binding affinity to biological targets .
Case Study: HIV Inhibition
In a relevant study involving benzisothiazolone derivatives, compounds sharing structural similarities with this compound were identified as potent inhibitors of reverse transcriptase (RT), an essential enzyme in HIV replication. The most effective compounds demonstrated IC50 values in the low micromolar range (1–6 µM), indicating their potential as therapeutic agents against HIV .
Q & A
Basic: What synthetic routes are recommended for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of benzo[d]thiazole derivatives with azetidin-3-ol intermediates. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., DCC or EDC) to link the azetidine moiety to the 4-(isopropylsulfonyl)phenyl acetate group under anhydrous conditions .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane are preferred to enhance reactivity and solubility .
- Reaction Monitoring : Thin-layer chromatography (TLC) with iodine visualization ensures reaction completion and purity assessment .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield and purity .
Optimization strategies include adjusting temperature (reflux vs. room temperature) and stoichiometric ratios of reactants to minimize side products .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (400 MHz, DMSO-d6) confirm proton environments and carbon frameworks. The benzo[d]thiazole protons appear as distinct aromatic signals (δ 7.2–8.5 ppm), while the azetidine ring shows characteristic downfield shifts .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion) to validate the molecular formula .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹ and ester C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, particularly for polymorphic forms or stereoisomers .
Advanced: How should researchers resolve contradictions in antimicrobial activity data (e.g., MIC values) for this compound?
Answer:
Contradictions in MIC data (e.g., Entry 3a vs. 3d in Table 2 from ) can arise from:
- Strain Variability : Use standardized microbial strains (e.g., ATCC) and repeat assays across multiple labs to confirm reproducibility.
- Experimental Design : Implement randomized block designs with split-plot arrangements to account for variables like incubation time and nutrient media .
- Data Normalization : Express MIC values relative to positive controls (e.g., ampicillin) and report geometric means with confidence intervals .
- Mechanistic Studies : Combine MIC assays with time-kill curves or biofilm inhibition tests to differentiate bacteriostatic vs. bactericidal effects .
Advanced: What computational methods are critical for predicting this compound’s reactivity and binding interactions?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites. For example, the isopropylsulfonyl group’s electron-withdrawing effects can be modeled to assess its impact on ester hydrolysis .
- Molecular Docking : Screens against target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding between the azetidine nitrogen and active-site residues .
- Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to identify key binding motifs .
Advanced: How can researchers design long-term environmental fate studies for this compound?
Answer:
Adapt methodologies from projects like INCHEMBIOL :
- Compartmental Analysis : Assess distribution in soil, water, and air using HPLC-MS/MS to quantify degradation products.
- Biotic Transformations : Conduct microbial degradation assays with soil inoculums under controlled pH and temperature .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate chronic toxicity (LC50/EC50) over 28-day exposure periods .
- QSPR Modeling : Relate physicochemical properties (e.g., logP, solubility) to bioaccumulation potential using software like EPI Suite .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (ethanol/water or acetone/hexane) based on solubility differences .
- HPLC Preparative Scale : Employ reverse-phase C18 columns (MeCN/H2O with 0.1% TFA) for high-purity isolation (>98%) .
Advanced: What mechanistic hypotheses explain the bioactivity of the isopropylsulfonyl group in this compound?
Answer:
- Electrophilic Reactivity : The sulfonyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in target enzymes (e.g., cyclooxygenase-2) .
- Solubility Modulation : The isopropylsulfonyl moiety improves aqueous solubility, enhancing bioavailability compared to non-sulfonylated analogs .
- Metabolic Stability : Resistance to esterase-mediated hydrolysis due to steric hindrance from the isopropyl group, as shown in simulated gastric fluid assays .
Advanced: How can researchers validate the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC peak area reduction .
- pH Stability : Incubate in buffers (pH 1.2–9.0) and quantify parent compound loss using LC-MS .
- Crystallinity Assessment : Compare X-ray diffraction patterns before and after storage to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
